An In-depth Technical Guide to Phenyl 2-phenylhydrazine-1-carboxylate: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to Phenyl 2-phenylhydrazine-1-carboxylate: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 2-phenylhydrazine-1-carboxylate is a fascinating molecule that sits at the intersection of carbamate and hydrazine chemistries. As a derivative of phenylhydrazine, a compound with a rich history in organic synthesis, particularly in the formation of indoles and the characterization of carbonyl compounds, this carbamate holds significant potential as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] The introduction of a phenoxycarbonyl group to the phenylhydrazine scaffold modulates its electronic properties and reactivity, opening new avenues for derivatization and application. This guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of Phenyl 2-phenylhydrazine-1-carboxylate, designed to be a valuable resource for researchers in drug discovery and chemical development.
Chemical Structure and Properties
The chemical structure of Phenyl 2-phenylhydrazine-1-carboxylate features a phenyl ring attached to a hydrazine moiety, with the terminal nitrogen acylated by a phenoxycarbonyl group. This structure suggests a molecule with a defined three-dimensional conformation and specific electronic characteristics that influence its reactivity and physical properties.
Caption: Chemical structure of Phenyl 2-phenylhydrazine-1-carboxylate.
Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Based on the constituent atoms. |
| Molecular Weight | 228.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale-yellow solid. | Phenylhydrazine is a pale-yellow liquid or solid, and acylation often results in a solid product.[1][2] |
| Melting Point | Expected to be significantly higher than phenylhydrazine (19.5 °C). | The introduction of the rigid and polar carbamate group increases intermolecular forces. For comparison, tert-butyl 2-phenylhydrazinecarboxylate has a melting point of 90-94 °C.[3] |
| Boiling Point | Substantially higher than phenylhydrazine (243.5 °C), likely with decomposition. | Increased molecular weight and polarity will raise the boiling point.[2][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | The molecule has both polar (carbamate) and nonpolar (phenyl rings) regions, making it soluble in a range of organic solvents, similar to phenylhydrazine.[1] |
| Stability | More stable than phenylhydrazine but may be sensitive to light and air over time. | Phenylhydrazine is known to darken upon exposure to air.[1] The carbamate group may offer some protection against rapid oxidation. |
Synthesis of Phenyl 2-phenylhydrazine-1-carboxylate
A plausible and efficient method for the synthesis of Phenyl 2-phenylhydrazine-1-carboxylate involves the acylation of phenylhydrazine with phenyl chloroformate. This reaction is analogous to the well-established methods for the formation of carbamates from amines and chloroformates.[5]
Caption: Proposed synthetic workflow for Phenyl 2-phenylhydrazine-1-carboxylate.
Experimental Protocol
Materials:
-
Phenylhydrazine
-
Phenyl chloroformate
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the cooled solution of phenylhydrazine. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a solution of phenyl chloroformate (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Phenyl 2-phenylhydrazine-1-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of Phenyl 2-phenylhydrazine-1-carboxylate would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.[6][7][8][9][10]
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the phenyl ring of the hydrazine moiety and the phenoxy group will likely appear as complex multiplets.
-
N-H Protons: Two distinct N-H signals are expected. The proton on the nitrogen adjacent to the phenyl ring (N-H) and the proton on the nitrogen bearing the carbamate group (N-H) would likely appear as broad singlets. Their chemical shifts can be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A characteristic signal for the carbamate carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 150-160 ppm.
-
Aromatic Carbons: A series of signals corresponding to the carbons of the two phenyl rings will be observed in the aromatic region (approximately δ 110-150 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretching: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations are expected.[11]
-
C=O Stretching: A strong absorption band characteristic of the carbamate carbonyl group should be present in the range of 1700-1750 cm⁻¹.
-
C-N Stretching: A band for the C-N stretching vibration is anticipated around 1200-1350 cm⁻¹.[6][7]
-
Aromatic C-H and C=C Stretching: Signals corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[6][7]
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.25). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Potential Applications in Drug Development and Research
Phenylhydrazine derivatives have historically been pivotal in the development of various pharmaceuticals. The functionalization of phenylhydrazine with a carbamate moiety, as in Phenyl 2-phenylhydrazine-1-carboxylate, provides a versatile scaffold for further chemical modifications.
-
Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The hydrazine and carbamate functionalities offer multiple points for derivatization to explore structure-activity relationships. Phenylhydrazone derivatives, which can be synthesized from phenylhydrazine, have shown a wide range of biological activities, including anticancer and antimicrobial properties.[6][7]
-
Chemical Synthesis: As a protected form of phenylhydrazine, it can be used in multi-step syntheses where the reactivity of the hydrazine group needs to be temporarily masked. The phenoxycarbonyl group can potentially be removed under specific conditions to liberate the free hydrazine.
-
Analytical Reagent: Similar to phenylhydrazine, this derivative could potentially be used as a derivatizing agent for the analysis of carbonyl compounds, although its reactivity might be altered compared to the parent molecule.
Safety and Handling
While specific toxicity data for Phenyl 2-phenylhydrazine-1-carboxylate is not available, it should be handled with care, assuming it may have hazards similar to its parent compound, phenylhydrazine. Phenylhydrazine is toxic and a suspected carcinogen.[4] Exposure can cause skin irritation, contact dermatitis, hemolytic anemia, and liver damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Phenyl 2-phenylhydrazine-1-carboxylate is a molecule with significant untapped potential in the fields of synthetic and medicinal chemistry. Its structure combines the well-established reactivity of the phenylhydrazine core with the modulating influence of a carbamate group. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol, and potential applications. As research continues to explore novel chemical entities for drug discovery and materials science, compounds like Phenyl 2-phenylhydrazine-1-carboxylate are poised to become valuable tools for innovation.
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